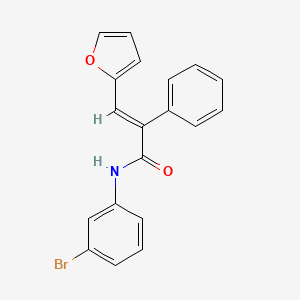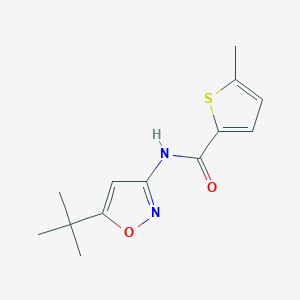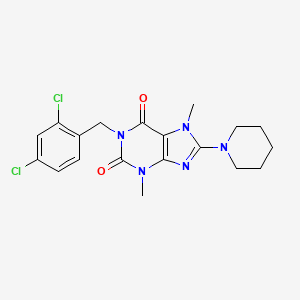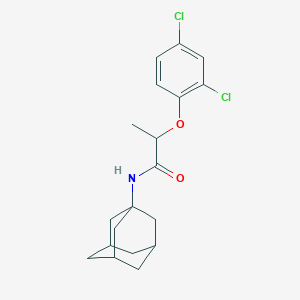
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide, also known as BPFA, is a synthetic compound that belongs to the class of acrylamides. BPFA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood. However, it has been suggested that N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory activity. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to protect neurons against oxidative stress, suggesting its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to modulate the expression of several genes involved in cancer cell growth and survival. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to increase the levels of glutathione, a potent antioxidant, in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of using N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide. One of the potential areas of research is the development of more efficient synthesis methods for N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide and its potential applications in drug discovery and medicinal chemistry. Another potential area of research is the development of novel formulations of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide that can improve its solubility and bioavailability in vivo. Finally, more studies are needed to investigate the potential side effects of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide and its safety profile in vivo.
Synthesemethoden
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method for the synthesis of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 3-bromophenylboronic acid with 3-(2-furyl)-2-phenylacryloyl chloride in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-4-9-16(12-15)21-19(22)18(13-17-10-5-11-23-17)14-6-2-1-3-7-14/h1-13H,(H,21,22)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKOOSNLLLLQV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]benzamide](/img/structure/B4935983.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)

![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)



![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)
![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)